molecular formula C12H8N2O3S B14391702 Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate CAS No. 88716-90-9

Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate

Cat. No.: B14391702
CAS No.: 88716-90-9
M. Wt: 260.27 g/mol
InChI Key: OYZPREFGCXILKJ-UHFFFAOYSA-N
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Description

Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate typically involves the reaction of 2-mercaptobenzoxazole with methyl 2-cyano-3,3-dimethylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzoxazole derivatives

Scientific Research Applications

Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzoxazole ring may interact with enzymes or receptors in biological systems, leading to antimicrobial or anticancer effects . The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzoxazole ring and the sulfanyl group also contributes to its unique properties, making it a valuable compound for various applications .

Properties

CAS No.

88716-90-9

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

methyl 3-(1,3-benzoxazol-2-ylsulfanyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H8N2O3S/c1-16-11(15)8(6-13)7-18-12-14-9-4-2-3-5-10(9)17-12/h2-5,7H,1H3

InChI Key

OYZPREFGCXILKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CSC1=NC2=CC=CC=C2O1)C#N

Origin of Product

United States

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